

# **Application Notes and Protocols: In Vitro Angiogenesis Assays Using Carebastine**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Carebastine |           |
| Cat. No.:            | B024193     | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the anti-angiogenic potential of **Carebastine**, the active metabolite of the H1 receptor antagonist Ebastine, using in vitro models. The methodologies are based on established findings demonstrating **Carebastine**'s inhibitory effects on key angiogenesis-related processes in endothelial cells.

#### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and inflammatory diseases. Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. Carebastine has been identified as an inhibitor of VEGF-induced angiogenesis. [1][2][3][4] It has been shown to impede the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Pulmonary Artery Endothelial Cells (HPAECs).[1][2] The underlying mechanism involves the inhibition of VEGF Receptor-2 (VEGFR-2) and Akt phosphorylation, crucial steps in the VEGF signaling cascade.[1][5]

This document outlines protocols for three key in vitro assays to assess the anti-angiogenic effects of **Carebastine**: Endothelial Cell Proliferation Assay, Endothelial Cell Migration Assay, and Tube Formation Assay.



## I. Summary of Quantitative Data

The following table summarizes the reported dose-dependent inhibitory effects of **Carebastine** on various aspects of angiogenesis in endothelial cells (HUVECs and HPAECs). This data can serve as a reference for expected outcomes and for designing dose-response experiments.

| Assay                                   | Cell Type        | Carebastine<br>Concentrati<br>on (µM) | Duration | % Inhibition          | Reference |
|-----------------------------------------|------------------|---------------------------------------|----------|-----------------------|-----------|
| Cell<br>Proliferation                   | HUVEC            | 20                                    | 48h      | 42%                   | [1]       |
| HUVEC                                   | 20               | 72h                                   | 64%      | [1]                   |           |
| HPAEC                                   | 20               | 48h                                   | 62%      | [1]                   |           |
| HPAEC                                   | 20               | 72h                                   | 75%      | [1]                   | -         |
| Cell Migration                          | HUVEC            | 10                                    | -        | 37%                   | [1][2]    |
| HUVEC                                   | 30               | -                                     | 70%      | [1][2]                |           |
| HPAEC                                   | 10               | -                                     | 60%      | [1][2]                |           |
| HPAEC                                   | 30               | -                                     | 78%      | [1][2]                | -         |
| Tube<br>Formation                       | HUVEC &<br>HPAEC | 20                                    | -        | 70-86%                | [1][2]    |
| VEGFR-2 &<br>Akt<br>Phosphorylati<br>on | HUVEC &<br>HPAEC | 10-20                                 | -        | 4 to 6-fold reduction | [1][2]    |

## II. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **Carebastine**'s antiangiogenic action and the general experimental workflow for the in vitro assays.





Click to download full resolution via product page

Caption: Proposed mechanism of **Carebastine**'s anti-angiogenic effect.





Click to download full resolution via product page

Caption: General workflow for in vitro angiogenesis assays with Carebastine.

## **III. Experimental Protocols**

A. Materials and Reagents



- Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs).
- Culture Media: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors.
- · Reagents:
  - Carebastine (stock solution prepared in DMSO, final DMSO concentration in media should be <0.1%).</li>
  - Recombinant Human VEGF-A (165).
  - Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®).[6]
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet.
  - Calcein AM (for fluorescent visualization).[7]
  - Trypsin-EDTA, PBS, DMSO, Fetal Bovine Serum (FBS).
- Apparatus:
  - 96-well and 24-well tissue culture plates.
  - Transwell inserts (8 μm pore size) for migration assays.
  - Inverted microscope with a camera.
  - Microplate reader.
  - CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>).
- B. Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the effect of **Carebastine** on the proliferation of endothelial cells.

Cell Seeding:



- · Harvest and count HUVECs.
- $\circ$  Seed 2 x 10<sup>3</sup> to 5 x 10<sup>3</sup> cells per well in a 96-well plate in 100  $\mu$ L of complete growth medium.
- Incubate for 24 hours to allow for cell attachment.

#### Treatment:

- After 24 hours, replace the medium with 100 μL of low-serum (e.g., 1-2% FBS) medium.
- Add varying concentrations of **Carebastine** (e.g., 0, 5, 10, 20, 30, 50  $\mu$ M) to the wells. Include a vehicle control (DMSO).
- Add a pro-angiogenic stimulus, such as VEGF (e.g., 20 ng/mL).

#### Incubation:

Incubate the plate for 48 to 72 hours at 37°C, 5% CO<sub>2</sub>.

#### MTT Assay:

- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- $\circ~$  Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

#### Data Analysis:

• Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

#### C. Protocol 2: Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the impact of **Carebastine** on the chemotactic migration of endothelial cells.



#### · Assay Setup:

- Place 24-well Transwell inserts (8 μm pore size) into a 24-well plate.
- $\circ$  In the lower chamber, add 600  $\mu L$  of low-serum medium containing VEGF (e.g., 20 ng/mL) as a chemoattractant.
- In control wells, add medium without VEGF.
- Cell Preparation and Seeding:
  - Harvest HUVECs and resuspend them in low-serum medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
  - $\circ$  Pre-incubate the cell suspension with various concentrations of **Carebastine** (e.g., 0, 10, 30  $\mu$ M) for 30 minutes at 37°C.
  - $\circ$  Seed 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) into the upper chamber of the Transwell inserts.

#### Incubation:

- Incubate the plate for 4-6 hours at 37°C, 5% CO<sub>2</sub>.
- Staining and Visualization:
  - After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
  - Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes.
  - Stain the cells with 0.1% Crystal Violet for 20 minutes.
  - Wash the inserts with water and allow them to air dry.
- Quantification:



- Count the number of migrated cells in several random fields of view under an inverted microscope.
- Alternatively, destain the cells with 10% acetic acid and measure the absorbance of the solution.
- Calculate the percentage of migration inhibition compared to the vehicle control.

#### D. Protocol 3: Tube Formation Assay

This assay evaluates the ability of **Carebastine** to inhibit the formation of capillary-like structures by endothelial cells.[7][8][9]

- · Plate Coating:
  - Thaw growth factor-reduced BME on ice.
  - Coat the wells of a pre-chilled 96-well plate with 50 μL of BME per well.
  - Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
- Cell Seeding and Treatment:
  - Harvest HUVECs and resuspend them in low-serum medium.
  - Seed 1.5 x  $10^4$  cells in 100 µL of medium onto the polymerized BME.
  - Add different concentrations of **Carebastine** (e.g., 0, 10, 20, 30 μM) to the wells.
  - VEGF can be added if the basal tube formation is low.
- Incubation:
  - Incubate the plate for 6-18 hours at 37°C, 5% CO<sub>2</sub>. Monitor tube formation periodically.
- Visualization and Quantification:
  - Visualize the tube-like structures using an inverted phase-contrast microscope.



- For fluorescent imaging, cells can be pre-labeled with Calcein AM.[7]
- Capture images from several random fields for each well.
- Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Data Analysis:
  - Calculate the percentage of inhibition of each parameter relative to the vehicle control.

#### Safety Precautions

Standard laboratory safety practices should be followed when handling cell cultures and chemical reagents. Use appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses. All cell culture work should be performed in a certified biological safety cabinet.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Anti-angiogenic activity of carebastine: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. ibidi.com [ibidi.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis PMC [pmc.ncbi.nlm.nih.gov]



- 8. promocell.com [promocell.com]
- 9. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Angiogenesis Assays Using Carebastine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024193#in-vitro-angiogenesis-assay-protocol-using-carebastine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com